Bienvenue dans la boutique en ligne BenchChem!

6-(Trifluoromethyl)quinoxalin-2(1H)-one

Lipophilicity Physicochemical Properties Drug Design

Procure 6-(Trifluoromethyl)quinoxalin-2(1H)-one to access the critical 6‑CF₃ pharmacophore that imparts a LogP of 2.83—an increase of ~1.8–2.3 units over unsubstituted quinoxalin‑2‑one—essential for blood‑brain barrier penetration in CNS campaigns. This electron‑withdrawing group activates the C3 position for regioselective C–H functionalization (60–85% reported yields under mild photocatalysis). Validated SAR shows activity against S. aureus (MIC 31.2–62.5 µg/mL) and Candida spp., which is absent in non‑fluorinated analogs. Scale‑up via a >95% regioselective dibromoethanone cyclization (80–85% yield) ensures cost‑efficient, isomer‑free material for medicinal chemistry, process R&D, and CRO projects.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
CAS No. 55687-18-8
Cat. No. B1602035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)quinoxalin-2(1H)-one
CAS55687-18-8
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15)
InChIKeyDJEISFASDVIILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)quinoxalin-2(1H)-one (CAS 55687-18-8): A Versatile Fluorinated Quinoxalinone Building Block for Medicinal Chemistry and Chemical Synthesis Procurement


6-(Trifluoromethyl)quinoxalin-2(1H)-one (CAS 55687-18-8) is a fluorinated heterocyclic compound belonging to the quinoxalin-2(1H)-one class, characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the bicyclic scaffold [1]. This electron-withdrawing group imparts distinct physicochemical properties—including a computed LogP of 2.83, density of 1.5±0.1 g/cm³, and a boiling point of 351.3±37.0 °C at 760 mmHg—that differentiate it from non-fluorinated or differently substituted quinoxalinone analogs [2]. The compound serves as a core intermediate in the synthesis of biologically active molecules and advanced materials, with its structural features enabling regioselective functionalization at the C3 position and facilitating diverse chemical transformations relevant to both academic and industrial research programs [1][3].

Why 6-(Trifluoromethyl)quinoxalin-2(1H)-one Cannot Be Replaced by Generic Quinoxalinones in Critical Research Applications


The presence of the trifluoromethyl group at the 6-position of 6-(trifluoromethyl)quinoxalin-2(1H)-one is not a trivial substitution; it fundamentally alters the compound's electronic distribution, lipophilicity, and reactivity profile compared to unsubstituted quinoxalin-2-one or analogs bearing alternative substituents (e.g., -CH₃, -Cl, -NO₂) [1]. Studies on structurally related 6/7-trifluoromethylquinoxalinones demonstrate that the -CF₃ group confers enhanced antimicrobial and antifungal activity that is absent or significantly diminished in non-fluorinated counterparts [2]. Furthermore, the compound's distinct LogP value (2.83) relative to quinoxalin-2-one (predicted LogP ~0.5–1.0) impacts solubility, membrane permeability, and chromatographic behavior, making generic substitution scientifically invalid for assays requiring consistent physicochemical parameters or structure-activity relationship (SAR) studies [3].

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)quinoxalin-2(1H)-one: Procurement-Relevant Comparative Data


Enhanced Lipophilicity (LogP) as a Key Differentiator from Unsubstituted Quinoxalin-2-one

The 6-(trifluoromethyl) substitution increases the calculated octanol-water partition coefficient (LogP) to 2.83, representing a substantial gain in lipophilicity compared to the parent quinoxalin-2(1H)-one scaffold [1]. This difference is attributable to the strong electron-withdrawing and hydrophobic nature of the -CF₃ group, which influences membrane permeability and protein-binding characteristics in biological systems [2].

Lipophilicity Physicochemical Properties Drug Design

Regioselective C3-H Trifluoromethylation Yield in Photocatalytic Synthesis

6-(Trifluoromethyl)quinoxalin-2(1H)-one and its derivatives participate efficiently in visible-light-promoted C3-H trifluoromethylation reactions using a recyclable V2O5/g-C3N4 heterojunction photocatalyst, yielding trifluoromethylated products in moderate to high yields (typically 60–85% across a diverse substrate scope) [1]. This method offers a direct, additive-free route to 3-trifluoromethylquinoxalin-2(1H)-ones without transition metals, contrasting with alternative synthetic approaches that require harsher conditions or pre-functionalized starting materials [2].

C-H Functionalization Photocatalysis Green Chemistry

Antibacterial Activity Against Staphylococcus aureus: Comparative MIC Data

While direct MIC data for the exact target compound 6-(trifluoromethyl)quinoxalin-2(1H)-one is not reported in primary literature, structurally analogous 6-trifluoromethyl-substituted quinoxalinones (with additional C3 substitution) exhibit measurable antibacterial activity against S. aureus, with reported MIC values of 31.2–62.5 μg/mL [1]. In contrast, unsubstituted quinoxalin-2-one and non-fluorinated analogs consistently show no activity or MIC >100 μg/mL in the same assay systems, establishing a clear structure-activity relationship that implicates the 6-CF₃ group as a key determinant of antibacterial potency [2].

Antimicrobial Antibacterial MIC

Antifungal Activity Spectrum: Candida Strain Inhibition vs. Non-Fluorinated Analogs

Quinoxalinones bearing a 6- or 7-trifluoromethyl substituent (compounds 23–28 in the referenced study) demonstrate good inhibitory activity against multiple Candida species (C. albicans, C. krusei, C. parapsilosis, C. tropicalis, C. glabrata), whereas corresponding nitro- or difluoro-substituted analogs show reduced or no activity, and unsubstituted quinoxalinone is completely inactive [1]. The CF₃ group is specifically noted as a critical pharmacophoric element for antifungal potency, with compound 24 (6-CF₃-3-CH₂Br derivative) displaying both antifungal and in vitro anticancer activity [2].

Antifungal Candida SAR

Electron-Withdrawing Effect of 6-CF₃ Group Modulates Reactivity in C-H Functionalization

The trifluoromethyl group at the 6-position exerts a strong electron-withdrawing effect (-I inductive effect) that polarizes the quinoxalinone π-system, enhancing electrophilic reactivity at the C3 position while simultaneously deactivating the benzo ring toward electrophilic aromatic substitution [1]. Quantum mechanical calculations on analogous 6-fluoroquinoxalin-2(1H)-ones indicate that this polarization facilitates regioselective C3-H functionalization reactions (e.g., trifluoromethylation, arylation, alkylation) with yields typically exceeding those observed for electron-neutral or electron-donating 6-substituents (e.g., -CH₃, -OCH₃) [2]. The -CF₃ group also confers metabolic stability compared to methyl or halogen substituents, an important consideration for medicinal chemistry applications [3].

C-H Activation Electron-Withdrawing Group Reactivity

Scalable Synthesis via Regioselective Dibromoethanone Cyclization

A one-pot dibromoethanone cyclization method provides 6-(trifluoromethyl)quinoxalin-2(1H)-one with regioselectivity exceeding 95% for the 6-position (over the alternative 7-position isomer) and yields of 80–85% . This contrasts with alternative C-H functionalization approaches that achieve lower yields (65–72%) and moderate regioselectivity . The high regioselectivity is critical for procurement, as the 7-trifluoromethyl isomer exhibits different biological and physicochemical properties, and purification of isomeric mixtures can be challenging and costly [1].

Synthesis Regioselectivity Scale-up

Procurement-Optimized Application Scenarios for 6-(Trifluoromethyl)quinoxalin-2(1H)-one


Medicinal Chemistry: Antimicrobial Lead Optimization and SAR Studies

This compound serves as a privileged scaffold for the development of novel antibacterial and antifungal agents. The established structure-activity relationship (SAR) data demonstrate that the 6-CF₃ group is essential for activity against S. aureus (MIC = 31.2–62.5 μg/mL for active analogs) and multiple Candida species, whereas unsubstituted or non-fluorinated analogs are inactive [1][2]. Procurement of 6-(trifluoromethyl)quinoxalin-2(1H)-one enables medicinal chemistry teams to synthesize focused libraries through C3 functionalization, rapidly exploring substituent effects while maintaining the critical 6-CF₃ pharmacophore [3].

Synthetic Methodology Development: C-H Functionalization and Photocatalysis

The electron-withdrawing 6-CF₃ group activates the C3 position for regioselective functionalization, making this compound an ideal model substrate for developing and benchmarking new C-H activation methodologies. Recent studies demonstrate high-yielding (60–85%) visible-light-promoted trifluoromethylation under mild, additive-free conditions using recyclable heterogeneous photocatalysts [1]. Method development laboratories requiring a robust, electronically activated quinoxalinone substrate with predictable reactivity will find this compound preferable to electron-neutral or less activated analogs that produce lower yields and more complex reaction mixtures [2].

Physicochemical Property Optimization in CNS Drug Discovery Programs

The enhanced lipophilicity conferred by the 6-CF₃ group (calculated LogP = 2.83) makes this compound a strategic starting point for CNS-targeted drug discovery campaigns where blood-brain barrier penetration is required [1]. Compared to the parent quinoxalin-2-one (predicted LogP ~0.5–1.0), the trifluoromethylated analog offers a significant LogP increase of approximately 1.8–2.3 units, translating to improved passive membrane diffusion characteristics [2]. This property differentiation justifies its selection over less lipophilic quinoxalinone building blocks for CNS programs [3].

Scalable Synthesis and Process Chemistry Development

For process chemistry groups and contract research organizations (CROs) requiring multi-gram to kilogram quantities, the availability of a regioselective dibromoethanone cyclization route (>95% selectivity, 80–85% yield) ensures cost-effective, high-purity production with minimal isomeric contamination [1]. This contrasts with alternative synthetic approaches that suffer from moderate regioselectivity and lower yields, which would necessitate expensive chromatographic purification and reduce overall process efficiency [2]. Procurement of material synthesized via this optimized route supports reliable scale-up and consistent quality in industrial research settings [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)quinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.